molecular formula C9H12N2O4S B7884707 2-Boc-amino-4-thiazole carboxylic acid

2-Boc-amino-4-thiazole carboxylic acid

Cat. No.: B7884707
M. Wt: 244.27 g/mol
InChI Key: PLACCPBQGUANTG-UHFFFAOYSA-N
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Description

2-Boc-amino-4-thiazole carboxylic acid is an organic compound characterized by the presence of a thiazole ring, an amino group, and a carboxylic acid group. The Boc (tert-butoxycarbonyl) group serves as a protective group for the amino function, making it a valuable intermediate in organic synthesis. This compound is typically a white to light yellow solid and is soluble in organic solvents such as dimethyl sulfoxide and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Boc-amino-4-thiazole carboxylic acid generally involves the reaction of 2-aminothiazole with di-tert-butyl dicarbonate (Boc2O) to protect the amino group. The reaction is typically carried out in an organic solvent like dichloromethane under basic conditions, often using a base such as triethylamine. The resulting intermediate is then subjected to hydrolysis to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Boc-amino-4-thiazole carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Boc-amino-4-thiazole carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of fine chemicals and advanced materials .

Mechanism of Action

The mechanism of action of compounds derived from 2-Boc-amino-4-thiazole carboxylic acid varies depending on the specific derivative. Generally, these compounds interact with biological targets such as enzymes and receptors, modulating their activity. For example, some derivatives may inhibit bacterial enzymes, leading to antimicrobial effects, while others may interact with cellular receptors to exert anticancer properties .

Comparison with Similar Compounds

Uniqueness: 2-Boc-amino-4-thiazole carboxylic acid is unique due to its combination of a protected amino group and a carboxylic acid group, providing versatility in synthetic applications. The Boc group offers stability during reactions, which can be selectively removed when needed .

Properties

IUPAC Name

5-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(14)6-11-4(7(12)13)5(10)16-6/h10H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLACCPBQGUANTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC(=C(S1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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